KRN2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

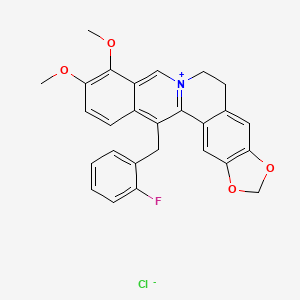

C27H23ClFNO4 |

|---|---|

Peso molecular |

479.9 g/mol |

Nombre IUPAC |

21-[(2-fluorophenyl)methyl]-16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene chloride |

InChI |

InChI=1S/C27H23FNO4.ClH/c1-30-23-8-7-18-20(11-17-5-3-4-6-22(17)28)26-19-13-25-24(32-15-33-25)12-16(19)9-10-29(26)14-21(18)27(23)31-2;/h3-8,12-14H,9-11,15H2,1-2H3;1H/q+1;/p-1 |

Clave InChI |

RPHFGOXVJGNJJH-UHFFFAOYSA-M |

SMILES canónico |

COC1=C(C2=C[N+]3=C(C4=CC5=C(C=C4CC3)OCO5)C(=C2C=C1)CC6=CC=CC=C6F)OC.[Cl-] |

Origen del producto |

United States |

Foundational & Exploratory

KRN2 Compound: A Technical Guide to a Novel NFAT5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound KRN2 has emerged as a significant subject of interest within the fields of immunology and drug development due to its selective inhibitory action on the Nuclear Factor of Activated T-cells 5 (NFAT5).[1] NFAT5, a unique member of the NFAT family of transcription factors, plays a crucial role in the pathogenesis of various inflammatory diseases, including chronic arthritis.[2][3][4] Unlike other NFAT proteins, NFAT5's activation can be triggered by both hypertonic and isotonic inflammatory stimuli, such as lipopolysaccharide (LPS).[4] this compound, chemically identified as 13-(2-fluoro)-benzylberberine, has demonstrated potential as a therapeutic agent by modulating the inflammatory responses mediated by NFAT5.[2][3] This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental data related to the this compound compound.

Core Function and Mechanism of Action

This compound functions as a selective inhibitor of NFAT5.[1] Its primary mechanism of action involves the suppression of NFAT5 expression at the transcriptional level.[2][3] Specifically, this compound inhibits the upregulation of NFAT5 in macrophages stimulated by inflammatory agents like LPS.[2] This is achieved by blocking the binding of the transcription factor NF-κB p65 to the promoter region of the Nfat5 gene.[2] This inhibitory action is selective for the inflammatory pathway, as this compound does not affect the high-salt-induced expression of NFAT5 and its target genes, thus preserving its role in cellular homeostasis under osmotic stress.[2]

By inhibiting NFAT5, this compound effectively downregulates the expression of various pro-inflammatory genes, including Nitric Oxide Synthase 2 (Nos2), Interleukin-6 (Il6), and Tumor Necrosis Factor (Tnf).[2][3] This leads to a reduction in the production of pro-inflammatory cytokines and mitigates the inflammatory cascade. A derivative of this compound, designated KRN5, has been developed with improved oral bioavailability and metabolic stability, showing promise for oral administration.[2][5]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound in inhibiting LPS-induced inflammation.

Quantitative Data

The following table summarizes the key quantitative data associated with the this compound compound and its derivative, KRN5.

| Parameter | Compound | Value | Cell/Model System | Reference |

| IC50 | This compound | 100 nM (0.1 µM) | NFAT5-dependent reporter assay in RAW 264.7 macrophages | [1][2] |

| IC50 | KRN5 | 750 nM | NFAT5 suppression | |

| In Vivo Efficacy | This compound | 3 mg/kg, i.p., daily for 2 weeks | Adjuvant-Induced Arthritis (AIA) in C57BL/6 mice | [1] |

| In Vivo Efficacy | This compound | 3 mg/kg, i.p., daily | Collagen-Induced Arthritis (CIA) in DBA/1J mice | [1] |

| In Vivo Efficacy | KRN5 | 15 mg/kg and 60 mg/kg, orally every other day for 3 weeks | Collagen-Induced Arthritis (CIA) in DBA/1J mice |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

NFAT5-Dependent Reporter Assay

This assay was utilized to quantify the inhibitory effect of this compound on NFAT5 transcriptional activity.

-

Cell Line and Culture: RAW 264.7 murine macrophage cells were used. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Reporter Construct: A green fluorescent protein (GFP) reporter construct under the control of NFAT5 consensus sequences was stably transfected into RAW 264.7 cells.

-

Experimental Procedure:

-

Transfected cells were seeded in 96-well plates.

-

Cells were pre-incubated with varying concentrations of this compound for 1 hour.

-

Inflammation was induced by stimulating the cells with 1 µg/mL of lipopolysaccharide (LPS).

-

After 20 hours of stimulation, GFP expression was measured by flow cytometry.

-

The half-maximal inhibitory concentration (IC50) was calculated based on the dose-dependent inhibition of GFP expression.

-

Western Blot Analysis for NFAT5 Expression

This method was employed to assess the effect of this compound on NFAT5 protein levels.

-

Cell Lysate Preparation: RAW 264.7 cells were treated with this compound and/or LPS as described in the reporter assay. Cells were then lysed using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane was incubated overnight at 4°C with a primary antibody specific for NFAT5.

-

After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

β-actin was used as a loading control to normalize the data.

-

Real-Time PCR for Pro-inflammatory Gene Expression

This technique was used to measure the mRNA levels of NFAT5 target genes.

-

RNA Extraction and cDNA Synthesis: RAW 264.7 cells were treated with this compound and/or LPS. Total RNA was extracted using a suitable RNA isolation reagent, and complementary DNA (cDNA) was synthesized using a reverse transcription kit.

-

Quantitative PCR (qPCR):

-

qPCR was performed using a real-time PCR system with SYBR Green master mix.

-

Specific primers for Nfat5, Il6, Tnf, and a housekeeping gene (e.g., Gapdh) were used.

-

The thermal cycling conditions typically involved an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

The relative mRNA expression levels were calculated using the 2-ΔΔCt method.

-

In Vivo Arthritis Models

This compound's efficacy was evaluated in preclinical models of rheumatoid arthritis.

-

Adjuvant-Induced Arthritis (AIA) Model:

-

Animals: 8-week-old C57BL/6 mice were used.

-

Induction: Arthritis was induced by an intradermal injection of 2 mg of complete Freund's adjuvant (CFA).

-

Treatment: this compound (3 mg/kg) was administered daily via intraperitoneal (i.p.) injection for 2 weeks.

-

Assessment: The severity of arthritis was evaluated by clinical scoring of paw swelling and inflammation. Pro-inflammatory cytokine levels and autoantibody production were also measured.

-

-

Collagen-Induced Arthritis (CIA) Model:

-

Animals: 8-week-old DBA/1J mice were used.

-

Induction: Mice were immunized with bovine type II collagen emulsified in CFA.

-

Treatment: this compound (3 mg/kg) was administered daily via i.p. injection.

-

Assessment: Similar to the AIA model, disease severity was monitored, and immunological parameters were assessed.

-

Experimental Workflow for In Vivo Studies

Caption: Workflow for preclinical evaluation of this compound in arthritis models.

Conclusion

The this compound compound represents a promising novel therapeutic candidate for the treatment of chronic inflammatory diseases, particularly those in which NFAT5 plays a significant pathogenic role. Its selective mechanism of action, which targets the inflammatory activation of NFAT5 while sparing its homeostatic functions, offers a potential advantage in terms of safety and efficacy. The preclinical data in arthritis models supports its further development. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in this innovative compound.

References

- 1. Suppression of NFAT5-mediated Inflammation and Chronic Arthritis by Novel κB-binding Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibiting NFAT5 With this compound Mitigates Acute Allograft Rejection in a Murine Heart Transplantation Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. NFAT5 governs cellular plasticity-driven resistance to KRAS-targeted therapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of KRN2 in the Inflammatory Response: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract This technical guide provides an in-depth analysis of KRN2, a small molecule inhibitor, and its significant role in modulating the inflammatory response. This compound functions by specifically targeting the transcription factor Nuclear Factor of Activated T-cells 5 (NFAT5), a key regulator of pro-inflammatory gene expression. The primary mechanism of action involves the disruption of NF-κB p65 binding to the NFAT5 promoter, leading to a downstream reduction in the expression of crucial inflammatory mediators. This document details this compound's effects on both innate and adaptive immunity, particularly its ability to suppress cytokine production in macrophages and to regulate T-cell differentiation, thereby attenuating inflammatory processes. We present quantitative data from key studies, detailed experimental protocols, and visualizations of the associated signaling pathways to offer a comprehensive resource for researchers in immunology and drug development.

Introduction to Inflammation and the NFAT5 Pathway

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens and damaged cells. While essential for host defense and tissue repair, dysregulated inflammation contributes to a wide range of chronic diseases. Key cellular players in this process include macrophages, which are part of the innate immune system and secrete pro-inflammatory cytokines, and T lymphocytes, which are adaptive immune cells that orchestrate a more specific and sustained response.[1]

A critical regulator in inflammatory and immune responses is the Nuclear Factor of Activated T-cells 5 (NFAT5), also known as Tonicity-responsive enhancer-binding protein (TonEBP).[2] NFAT5 is a unique member of the Rel homology domain-containing family of transcription factors.[3] Beyond its established role in cellular adaptation to osmotic stress, recent evidence has highlighted its significance in controlling a wide array of pathologic processes in macrophages, including cytokine production.[2] The expression of NFAT5 itself is driven by other inflammatory signals, notably through the activation of the NF-κB pathway.[2]

This compound has been identified as a specific small molecule inhibitor of NFAT5.[3] It operates not by targeting the NFAT5 protein directly, but by preventing its transcriptional activation, offering a novel therapeutic strategy for controlling inflammation.[2] This guide will explore the molecular mechanisms, cellular effects, and experimental validation of this compound as a modulator of the inflammatory response.

This compound Mechanism of Action: Inhibition of NFAT5 Transcription

The core mechanism of this compound's anti-inflammatory effect lies in its ability to suppress the expression of NFAT5. In inflammatory conditions, the transcription of the NFAT5 gene is significantly upregulated by the canonical NF-κB signaling pathway. The p65 subunit of NF-κB binds directly to the promoter region of the NFAT5 gene, initiating its transcription.

This compound specifically intervenes at this crucial step. It functions by blocking the binding of NF-κB p65 to the NFAT5 promoter.[2] This disruption prevents the transcriptional activation of NFAT5, leading to reduced levels of NFAT5 mRNA and protein. Consequently, the downstream genes that are regulated by NFAT5, many of which are pro-inflammatory, are not expressed, effectively dampening the inflammatory cascade.[2]

This compound's Effect on Macrophage-Mediated Inflammation

Macrophages are pivotal in the innate immune response, producing a barrage of pro-inflammatory cytokines upon activation by stimuli like bacterial lipopolysaccharide (LPS). NFAT5 has been shown to be a critical transcription factor governing the expression of several of these cytokines.[2] By inhibiting NFAT5 expression, this compound effectively suppresses this macrophage-driven inflammation.

Studies using the RAW 264.7 macrophage cell line have demonstrated that pre-treatment with this compound significantly reduces the LPS-induced expression of key pro-inflammatory genes and their corresponding proteins.[2]

Data Presentation: this compound Inhibition of Pro-inflammatory Mediators

The following table summarizes the quantitative findings from in vitro studies on LPS-stimulated macrophages.

| Target Gene/Protein | Cell Type | Treatment | Result | Citation |

| Il6, Tnf, Csf2 (mRNA) | RAW 264.7 Macrophages | 0.8 µM this compound (1h pre-incubation) + 1 µg/ml LPS (12h) | Significant decrease in mRNA levels vs. LPS alone | [2] |

| IL-6, TNF-α, GM-CSF (Protein) | RAW 264.7 Macrophages | 0.8 µM this compound (1h pre-incubation) + 1 µg/ml LPS (20h) | Significant decrease in protein concentration in supernatant | [2] |

| iNOS (Protein) | RAW 264.7 Macrophages | This compound (dose-dependent) + LPS | Dose-dependent decrease in iNOS expression | [2] |

| Nitric Oxide (NO) | RAW 264.7 Macrophages | This compound (dose-dependent) + LPS | Dose-dependent decrease in NO production | [2] |

Experimental Protocols: Macrophage Stimulation Assay

A representative protocol for assessing the effect of this compound on macrophage activation is detailed below.

-

Cell Culture: RAW 264.7 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded in multi-well plates to achieve optimal confluence.

-

Pre-incubation: Cells are pre-incubated with this compound (e.g., 0.8 μM) or vehicle control for 1 hour.

-

Stimulation: Following pre-incubation, cells are stimulated with Lipopolysaccharide (LPS) (e.g., 1 μg/ml).

-

Incubation: The cells are incubated for a specified duration.

-

For mRNA analysis: 12 hours.

-

For protein analysis (supernatant): 20 hours.

-

-

Analysis:

-

mRNA: RNA is extracted from the cells, reverse-transcribed to cDNA, and the expression levels of target genes (Il6, Tnf, Csf2) are quantified using Real-Time PCR (qPCR).

-

Protein: The cell culture supernatant is collected, and the concentrations of secreted cytokines (IL-6, TNF-α, GM-CSF) are measured by Enzyme-Linked Immunosorbent Assay (ELISA).

-

This compound's Modulation of Adaptive T-Cell Responses

Beyond its impact on innate immunity, this compound profoundly influences the adaptive immune system by regulating CD4+ T lymphocyte responses. This has been demonstrated in a murine heart transplantation model, where acute allograft rejection is a T-cell-driven inflammatory process.[3]

Treatment with this compound was found to attenuate this rejection, prolonging allograft survival.[3] This therapeutic effect was associated with a systemic shift in the balance of CD4+ T helper (Th) cell subpopulations. Specifically, this compound treatment reduced the proportions of pro-inflammatory Th1 (producing IFN-γ), Th2 (producing IL-4), and Th17 (producing IL-17A) cells. In contrast, it significantly increased the proportion of immunosuppressive CD4+ Foxp3+ regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.[3] This modulation of T-cell differentiation is likely linked to this compound's regulation of the NF-κB pathway.[3]

Data Presentation: this compound Modulation of T-Cell Subpopulations

| T-Cell Subpopulation | Organ | Model | Treatment | Result | Citation |

| CD4+ IFN-γ+ (Th1) | Spleen | Murine Heart Transplant | This compound (daily i.p.) | Reduced proportion vs. control | [3] |

| CD4+ IL-17A+ (Th17) | Spleen | Murine Heart Transplant | This compound (daily i.p.) | Reduced proportion vs. control | [3] |

| CD4+ IL-4+ (Th2) | Spleen | Murine Heart Transplant | This compound (daily i.p.) | Reduced proportion vs. control | [3] |

| CD4+ Foxp3+ (Treg) | Spleen | Murine Heart Transplant | This compound (daily i.p.) | Increased proportion vs. control | [3] |

Experimental Protocols: Murine Allograft Rejection Model

-

Model: A murine model of heterotopic heart transplantation is used (e.g., C57BL/6 donor to BALB/c recipient) to induce acute allograft rejection.

-

Treatment: Recipient mice are treated daily with intraperitoneal (i.p.) injections of this compound or a saline control, starting from the day of transplantation.

-

Monitoring: Graft survival is monitored daily by palpation.

-

Sample Collection: On a predetermined day post-transplantation (e.g., day 7), spleens and blood are collected. Grafts are harvested for histological analysis.

-

Analysis:

-

Histology: Harvested allografts are stained with Hematoxylin-Eosin (H&E) to assess the severity of immune cell infiltration and tissue damage.

-

Flow Cytometry: Splenocytes are isolated to form a single-cell suspension. Cells are stained with fluorescently-labeled antibodies against surface markers (e.g., CD4) and intracellular cytokines (e.g., IFN-γ, IL-17A, IL-4) or transcription factors (e.g., Foxp3) to quantify the different T-cell subpopulations.

-

ELISA: Serum is isolated from blood samples to measure the levels of circulating inflammatory cytokines.

-

Conclusion and Future Directions

This compound represents a promising therapeutic agent with potent anti-inflammatory properties. Its unique mechanism of inhibiting the transcriptional activator NFAT5 allows it to effectively suppress key inflammatory pathways in both innate and adaptive immune cells. By reducing the production of pro-inflammatory cytokines from macrophages and promoting a shift towards an immunosuppressive T-cell phenotype, this compound can attenuate inflammation in diverse pathological contexts, such as allograft rejection.

The data presented in this guide underscore the potential of targeting the NF-κB/NFAT5 axis for the development of novel anti-inflammatory and immunosuppressive therapies. Future research should focus on:

-

Preclinical Efficacy: Evaluating the efficacy of this compound in a broader range of animal models for autoimmune and chronic inflammatory diseases.

-

Pharmacokinetics and Safety: Establishing a comprehensive pharmacokinetic, pharmacodynamic, and safety profile for this compound.

-

Clinical Translation: Designing and conducting clinical trials to assess the safety and efficacy of this compound in human diseases characterized by dysregulated inflammation.

This technical guide provides a foundational understanding of this compound's role in the inflammatory response, offering valuable insights for scientists and drug developers working to create the next generation of immunomodulatory therapeutics.

References

KRN2: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of KRN2, a novel, potent, and selective small molecule inhibitor of the Nuclear Factor of Activated T-cells 5 (NFAT5). This compound, identified as 13-(2-fluoro)-benzylberberine, has demonstrated significant therapeutic potential in preclinical models of chronic inflammatory diseases, particularly rheumatoid arthritis. This guide details the discovery of this compound through high-throughput screening, outlines a plausible synthetic pathway, elucidates its mechanism of action at the molecular level, and provides detailed experimental protocols for its characterization. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams.

Discovery of this compound

This compound was identified as a promising inhibitor of NFAT5 through a rigorous high-throughput screening (HTS) campaign.[1][2][3] This large-scale screening effort assessed a chemical library of over 40,000 compounds for their ability to suppress the production of nitric oxide (NO), a downstream target of NFAT5 activation in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][2]

Initial hits from the primary screen were then subjected to a secondary, more specific assay to confirm their activity against NFAT5. This involved an NFAT5-dependent reporter gene assay, which ultimately led to the identification of this compound as a potent and selective inhibitor.[1][2] this compound, a synthetic protoberberine, demonstrated significantly stronger inhibitory activity than its parent compound, berberine.[1][4]

High-Throughput Screening (HTS) Workflow

The discovery of this compound followed a systematic HTS workflow designed to identify and validate novel NFAT5 inhibitors.

Synthesis of this compound

This compound is a synthetic derivative of the natural product berberine, belonging to the protoberberine class of alkaloids. Its chemical name is 13-(2-fluoro)-benzylberberine. The synthesis of this compound can be achieved through a multi-step process, likely involving the modification of the protoberberine scaffold. A plausible synthetic route, based on established methods for protoberberine synthesis, is outlined below.[5][6][7]

A key step in the synthesis of protoberberines and their derivatives is the formation of the tetracyclic isoquinoline core. Modern synthetic methods, such as palladium-catalyzed enolate arylation, allow for the efficient construction of this core structure.[4][5] For the synthesis of this compound, this would be followed by the introduction of the 2-fluorobenzyl group at the C13 position.

Plausible Synthetic Pathway

Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively inhibiting the transcriptional activity of NFAT5.[1][3][8] The mechanism of inhibition is indirect; this compound does not directly bind to NFAT5. Instead, it blocks the binding of the transcription factor NF-κB (specifically the p65 subunit) to the promoter region of the Nfat5 gene.[1][3] This inhibition of NF-κB binding prevents the upregulation of NFAT5 expression that is typically induced by inflammatory stimuli such as LPS.

Consequently, the expression of NFAT5-dependent pro-inflammatory genes, including Nos2 (inducible nitric oxide synthase), Il6 (interleukin-6), and Tnf (tumor necrosis factor), is suppressed.[1][2][8] Notably, this compound selectively targets the inflammatory pathway of NFAT5 activation and does not interfere with its osmoregulatory functions, which are induced by high-salt conditions.[1][9]

Signaling Pathway of this compound Action

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Assay | Reference |

| IC₅₀ (NFAT5 inhibition) | 100 nM | RAW 264.7 macrophages | NFAT5-dependent reporter assay | [1][4] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Arthritis

| Animal Model | This compound Dosage | Administration Route | Outcome | Reference |

| Collagen-Induced Arthritis (CIA) | 3 mg/kg, daily | Intraperitoneal (i.p.) | Significant suppression of arthritis, decreased pro-inflammatory cytokines and autoantibodies, reduced macrophage infiltration. | [9] |

| Adjuvant-Induced Arthritis (AIA) | 3 mg/kg, daily for 2 weeks | Intraperitoneal (i.p.) | Effective suppression of arthritis. | [9] |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used in the discovery and characterization of this compound.

High-Throughput Screening (HTS) for NFAT5 Inhibitors

-

Objective: To identify small molecule inhibitors of NFAT5 from a large chemical library.

-

Primary Assay Principle: Measurement of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. NFAT5 activation is a key step in LPS-induced NO production.

-

Protocol Outline:

-

Seed RAW 264.7 cells in 384-well plates.

-

Add compounds from the chemical library to individual wells at a final concentration of 10 µM.

-

Stimulate cells with LPS (1 µg/mL).

-

After 24 hours of incubation, measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Identify compounds that significantly reduce nitrite levels compared to vehicle-treated controls as primary hits.

-

-

Secondary Assay (Hit Confirmation):

-

Principle: Utilize a reporter gene assay where the expression of a reporter protein (e.g., luciferase or GFP) is under the control of an NFAT5-responsive promoter.

-

Protocol Outline:

-

Transfect RAW 264.7 cells with the NFAT5 reporter plasmid.

-

Treat the transfected cells with the primary hit compounds.

-

Stimulate the cells with LPS.

-

Measure the reporter protein activity (e.g., luminescence for luciferase) to quantify NFAT5 transcriptional activity.

-

Confirm compounds that dose-dependently inhibit reporter activity as validated NFAT5 inhibitors.

-

-

In Vivo Collagen-Induced Arthritis (CIA) Model

-

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.

-

Animal Model: DBA/1J mice.

-

Protocol Outline:

-

Immunization:

-

Day 0: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.

-

Day 21: Administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

-

-

Treatment:

-

Upon the onset of arthritis (typically around day 24-28), randomize mice into treatment groups.

-

Administer this compound (e.g., 3 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection.

-

-

Assessment:

-

Monitor the clinical signs of arthritis (e.g., paw swelling, erythema) and assign a clinical score.

-

At the end of the study, collect blood samples for analysis of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and anti-collagen antibodies.

-

Harvest joints for histological analysis to assess inflammation, pannus formation, and bone erosion.

-

-

Conclusion

This compound is a promising novel therapeutic candidate for the treatment of chronic inflammatory diseases. Its discovery through a systematic high-throughput screening process and its well-defined mechanism of action targeting the NF-κB-NFAT5 inflammatory axis provide a strong rationale for its further development. The potent anti-arthritic effects observed in preclinical models highlight its potential as a disease-modifying agent. The synthetic accessibility of the protoberberine scaffold offers opportunities for further medicinal chemistry efforts to optimize its pharmacological properties. This technical guide provides a comprehensive foundation for researchers and drug development professionals interested in advancing this compound or similar NFAT5 inhibitors towards clinical applications.

References

- 1. escholarship.org [escholarship.org]

- 2. researchgate.net [researchgate.net]

- 3. Generation of reporter mice for detecting the transcriptional activity of nuclear factor of activated T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Short and Efficient Syntheses of Protoberberine Alkaloids using Palladium-Catalyzed Enolate Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. The KRN mouse model of inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]

Part 1: KRN2 - A Selective Inhibitor of the NFAT5 Signaling Pathway

An In-Depth Technical Guide to KRN2-Associated Signaling Pathways

Introduction

The designation "this compound" is associated with two distinct molecules of significant interest in biomedical research: a small molecule inhibitor of the NFAT5 signaling pathway and an E3 ubiquitin ligase, Mthis compound, which modulates the Wnt signaling pathway. This guide provides a comprehensive technical overview of both, tailored for researchers, scientists, and drug development professionals.

This compound is a novel synthetic protoberberine, 13-(2-fluoro)-benzylberberine, identified through high-throughput screening as a potent and selective inhibitor of the Nuclear Factor of Activated T cells 5 (NFAT5).[1][2][3] NFAT5 is a transcription factor implicated in the pathogenesis of various inflammatory diseases, including chronic arthritis.[1][4] this compound presents a promising therapeutic agent by selectively targeting inflammatory NFAT5 activation.[4]

Core Signaling Pathway

Under inflammatory conditions, such as stimulation by lipopolysaccharide (LPS), the transcription factor NF-κB (specifically the p65 subunit) is activated.[1] Activated NF-κB p65 translocates to the nucleus and binds to consensus sites on the promoter region of the Nfat5 gene, driving its transcription and subsequent protein expression.[1][2] Elevated NFAT5 levels then lead to the transcription of various pro-inflammatory genes, including Nos2 (inducible nitric oxide synthase) and Il6 (Interleukin-6), key mediators of the inflammatory response seen in chronic arthritis.[1][4]

The small molecule this compound exerts its inhibitory effect by directly interfering with the inflammatory signaling cascade that upregulates NFAT5. It blocks the binding of the NF-κB p65 subunit to the Nfat5 promoter.[1][2] This action prevents the transcriptional activation of Nfat5, leading to reduced expression of NFAT5 protein and, consequently, the downregulation of its pro-inflammatory target genes.[1] Notably, this compound selectively inhibits this LPS-induced "inflammatory" NFAT5 activation without affecting the "osmotic" activation of NFAT5 induced by hypertonic stress, suggesting a targeted mechanism of action with potentially fewer off-target effects.[1][4]

References

- 1. Suppression of NFAT5-mediated Inflammation and Chronic Arthritis by Novel κB-binding Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Suppression of NFAT5-mediated Inflammation and Chronic Arthritis by Novel κB-binding Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of NFAT5 in the Immune System and Pathogenesis of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

KRN2: A Potent and Selective Inhibitor of NFAT5 for Inflammatory Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

KRN2 is a novel small molecule compound identified as a potent and selective inhibitor of the Nuclear Factor of Activated T cells 5 (NFAT5). Structurally a derivative of the natural product berberine, this compound has demonstrated significant therapeutic potential in preclinical models of inflammatory diseases, particularly rheumatoid arthritis. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It details the compound's mechanism of action, focusing on its ability to modulate the NF-κB signaling pathway and inhibit the expression of pro-inflammatory genes. Furthermore, this guide outlines detailed experimental protocols for key in vitro and in vivo assays to facilitate further research and development of this compound and related compounds.

Compound Structure and Properties

This compound, chemically known as 13-(2-fluorobenzyl)-berberine, is a synthetic derivative of the isoquinoline alkaloid berberine. The introduction of a 2-fluorobenzyl group at the 13-position of the berberine scaffold confers its specific inhibitory activity against NFAT5.

| Property | Value | Reference |

| Chemical Name | 13-(2-fluorobenzyl)-berberine | [1] |

| Molecular Formula | C27H23BrFNO4 | [2] |

| Molecular Weight | 524.38 g/mol | [2] |

| CAS Number | 1390654-28-0 | [2] |

| Appearance | Not specified in available literature | |

| Solubility | Soluble in DMSO | [1] |

| Purity | ≥98% (commercially available) | [2] |

| IC50 (NFAT5) | 100 nM | [3] |

Mechanism of Action

This compound exerts its anti-inflammatory effects through the selective inhibition of NFAT5, a key transcription factor implicated in the pathogenesis of various inflammatory conditions.[3] The primary mechanism of action involves the suppression of NFAT5 expression at the transcriptional level.[1]

This compound achieves this by dose-dependently inhibiting the binding of the NF-κB p65 subunit to the promoter region of the Nfat5 gene.[3] This direct blockade of NF-κB p65 interaction with its DNA binding sequence prevents the transcriptional activation of Nfat5 that is typically induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS).[3]

Interestingly, this compound selectively targets the inflammatory activation of NFAT5 without affecting its role in response to osmotic stress. This suggests that this compound can mitigate inflammatory responses without disrupting the essential homeostatic functions of NFAT5.[1]

Signaling Pathway```dot

// Nodes LPS [label="LPS", fillcolor="#FBBC05", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_p65 [label="NF-κB p65", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nfat5_promoter [label="Nfat5 Promoter", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; NFAT5_mRNA [label="NFAT5 mRNA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFAT5_protein [label="NFAT5 Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pro_inflammatory_genes [label="Pro-inflammatory Genes\n(e.g., Nos2, Il6)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [label="Activates", fontsize=8]; TLR4 -> NFkB_p65 [label="Activates", fontsize=8]; NFkB_p65 -> Nfat5_promoter [label="Binds to", fontsize=8]; Nfat5_promoter -> NFAT5_mRNA [label="Transcription", fontsize=8]; NFAT5_mRNA -> NFAT5_protein [label="Translation", fontsize=8]; NFAT5_protein -> Pro_inflammatory_genes [label="Activates Transcription", fontsize=8]; this compound -> NFkB_p65 [label="Inhibits Binding", color="#EA4335", style=dashed, arrowhead=tee, fontsize=8]; }

Figure 2. NFAT5 Reporter Assay Workflow

Methodology:

-

Cell Culture and Transfection:

-

Culture RAW 264.7 macrophages in appropriate media.

-

Transfect the cells with a reporter plasmid containing NFAT5-responsive elements upstream of a reporter gene (e.g., luciferase or GFP).

-

-

Compound Treatment:

-

Pre-incubate the transfected cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) for 1 hour.

-

-

Cell Stimulation:

-

Stimulate the cells with an appropriate agonist, such as LPS (1 µg/mL), to induce NFAT5 activation.

-

-

Incubation:

-

Incubate the cells for a sufficient period (e.g., 20 hours) to allow for reporter gene expression.

-

-

Data Acquisition:

-

Measure the reporter gene activity (e.g., luminescence for luciferase or fluorescence for GFP) using a plate reader.

-

-

Analysis:

-

Normalize the reporter activity to a control (e.g., cells treated with vehicle) and calculate the IC50 value for this compound.

-

Chromatin Immunoprecipitation (ChIP) Assay for NF-κB p65 Binding

This assay is used to directly assess the effect of this compound on the binding of NF-κB p65 to the Nfat5 promoter in cells.

Workflow:

Figure 3. ChIP Assay Workflow

Methodology:

-

Cell Treatment and Crosslinking:

-

Treat RAW 264.7 cells with LPS (1 µg/mL) in the presence or absence of this compound (1 µM) for 12 hours.

-

Crosslink proteins to DNA by adding formaldehyde directly to the culture medium.

-

-

Chromatin Preparation:

-

Lyse the cells and shear the chromatin into small fragments using sonication.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for the NF-κB p65 subunit.

-

Use protein A/G beads to pull down the antibody-protein-DNA complexes.

-

-

DNA Purification:

-

Reverse the crosslinks and purify the immunoprecipitated DNA.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific for the NF-κB binding sites in the Nfat5 promoter region to quantify the amount of co-precipitated DNA.

-

-

Analysis:

-

Compare the amount of Nfat5 promoter DNA in this compound-treated samples to that in untreated samples to determine the effect of this compound on NF-κB p65 binding.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is performed to directly visualize the inhibitory effect of this compound on the binding of recombinant NF-κB p65 to its DNA consensus sequence within the Nfat5 promoter.

Methodology:

-

Probe Preparation:

-

Synthesize and label a short DNA probe corresponding to the NF-κB binding site in the Nfat5 promoter (e.g., with biotin or a radioactive isotope).

-

-

Binding Reaction:

-

Incubate the labeled probe with recombinant NF-κB p65 protein in a binding buffer.

-

In parallel reactions, pre-incubate the recombinant p65 with varying concentrations of this compound (e.g., 5, 20, 50 µM) before adding the probe.

-

-

Electrophoresis:

-

Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

-

Detection:

-

Visualize the labeled DNA on the gel (e.g., by chemiluminescence for biotin-labeled probes or autoradiography for radiolabeled probes).

-

-

Analysis:

-

A "shift" in the migration of the labeled probe indicates the formation of a protein-DNA complex. A reduction in the shifted band in the presence of this compound demonstrates its inhibitory effect on the binding of NF-κB p65 to the Nfat5 promoter.

-

Conclusion

This compound represents a promising therapeutic lead compound for the treatment of inflammatory diseases. Its well-defined mechanism of action, involving the selective inhibition of NFAT5 through the blockade of NF-κB p65 binding to the Nfat5 promoter, provides a strong rationale for its further development. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the properties of this compound and to explore the therapeutic potential of NFAT5 inhibition in a variety of disease contexts. Further studies are warranted to fully elucidate the pharmacokinetic and toxicological profile of this compound and to optimize its therapeutic application.

References

KRN2: A Comprehensive Technical Review of a Novel NFAT5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRN2, a novel small molecule inhibitor, has emerged as a significant modulator of the Nuclear Factor of Activated T-cells 5 (NFAT5). Chemically identified as 13-(2-fluorobenzyl)-berberine, a derivative of the natural alkaloid berberine, this compound presents a promising therapeutic candidate for a range of inflammatory and immune-mediated diseases.[1][2] This technical guide provides an in-depth review of the current research on this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Selective Inhibition of NFAT5

This compound functions as a selective inhibitor of NFAT5, a transcription factor pivotal in regulating cellular responses to osmotic stress and in modulating immune cell functions.[3][4][5] this compound exhibits a potent inhibitory effect on NFAT5 with an IC50 of 100 nM.[2]

The inhibitory action of this compound is not directed at the DNA-binding activity of NFAT5 itself. Instead, this compound uniquely targets the transcriptional activation of the Nfat5 gene by preventing the binding of the NF-κB p65 subunit to the Nfat5 promoter region.[1][2] This mechanism allows this compound to selectively suppress the expression of pro-inflammatory genes, such as nitric oxide synthase 2 (Nos2) and interleukin-6 (Il6), which are downstream targets of NFAT5 in inflammatory conditions.[1][2] Notably, this compound does not interfere with the high-salt-induced activation of NFAT5, suggesting its therapeutic potential may be targeted towards inflammatory pathologies without disrupting the physiological osmotic stress response.[1][2]

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway through which this compound exerts its inhibitory effect on NFAT5-mediated inflammation.

Caption: this compound inhibits NFAT5 by blocking NF-κB p65 binding to the NFAT5 promoter.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Type | Assay | Reference |

| IC50 (NFAT5 inhibition) | 100 nM | Macrophages | NFAT5-dependent reporter assay | [1][2] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | This compound Dosage and Administration | Key Findings | Reference |

| Collagen-Induced Arthritis (Mouse) | 3 mg/kg, i.p., daily | Suppressed arthritis progression, decreased pro-inflammatory cytokines | [1][2] |

| Antibody-Induced Arthritis (Mouse) | 3 mg/kg, i.p., daily | Suppressed arthritis progression, decreased macrophage infiltration | [1][2] |

| Heterotopic Heart Transplantation (Mouse) | 1 mg/kg or 5 mg/kg, i.p., daily | Prolonged allograft survival, reduced inflammatory cell infiltration, decreased cardiomyocyte necrosis and fibrosis | [3] |

| Pancreatic Ductal Adenocarcinoma (Mouse) | Not specified | Suppressed NFAT5 expression, inhibited tumor cell proliferation | [6] |

Therapeutic Potential of this compound

Inflammatory Arthritis

Preclinical studies have demonstrated the therapeutic potential of this compound in models of rheumatoid arthritis. In both collagen-induced and antibody-induced arthritis mouse models, daily intraperitoneal administration of this compound at 3 mg/kg effectively suppressed the progression of the disease.[1][2] The therapeutic effect was associated with a reduction in pro-inflammatory cytokines and decreased infiltration of macrophages into the joints.[1][2] An oral derivative of this compound, designated KRN5, has also been developed and has shown superior potency in suppressing arthritis compared to the commonly used anti-rheumatic drug, methotrexate.[1][2]

Allograft Rejection

This compound has shown promise in mitigating acute allograft rejection. In a murine model of heterotopic heart transplantation, daily intraperitoneal injections of this compound (at both 1 mg/kg and 5 mg/kg) significantly prolonged the survival of the cardiac allograft.[3] Histological analysis revealed that this compound treatment reduced the infiltration of inflammatory cells into the graft and decreased cardiomyocyte necrosis and fibrosis.[3]

Fibrosis

The finding that this compound reduces fibrosis in cardiac allografts suggests a potential anti-fibrotic role for this compound.[3] While direct studies on the effect of this compound in other fibrotic conditions such as liver, lung, or kidney fibrosis are yet to be published, the known involvement of NFAT5 in fibrotic processes provides a strong rationale for further investigation.[7] Berberine, the parent compound of this compound, has been shown to alleviate liver fibrosis through various mechanisms.[8][9][10][11][12]

Cancer

Recent research has implicated NFAT5 as a critical regulator in cancer progression and therapy resistance. A 2024 study on pancreatic ductal adenocarcinoma (PDAC) demonstrated that NFAT5 is upregulated in PDAC and its inhibition can suppress tumor growth.[6][5] This study specifically utilized this compound to inhibit NFAT5, showing that it suppressed NFAT5 expression and consequently inhibited cancer cell proliferation.[6] The broader role of NFAT5 in other cancers, such as inflammatory breast cancer and hepatocellular carcinoma, further supports the exploration of this compound as a potential anti-cancer therapeutic.[4][13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research.

Murine Collagen-Induced Arthritis (CIA) Model

This protocol describes the induction of arthritis in DBA/1J mice using bovine type II collagen.

Materials:

-

Male DBA/1J mice (8-10 weeks old)

-

Bovine Type II Collagen (2 mg/mL in 0.05 M acetic acid)

-

Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

Syringes and needles (26G)

Procedure:

-

Emulsification: Prepare a 1:1 emulsion of Type II collagen and CFA by drawing equal volumes into two separate glass syringes connected by a Luer lock. Force the mixture back and forth until a thick, stable emulsion is formed (a drop should not disperse in water).

-

Primary Immunization (Day 0): Anesthetize mice. Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 21): Prepare a 1:1 emulsion of Type II collagen and IFA. Inject 100 µL of the emulsion intradermally at a site near the primary injection.

-

Arthritis Assessment: Beginning on day 21, visually score the paws for signs of arthritis (redness and swelling) 3-4 times per week. A common scoring system is 0 = no signs, 1 = mild swelling/erythema of one joint, 2 = moderate swelling/erythema of one joint or mild swelling of multiple joints, 3 = severe swelling/erythema of one joint or moderate swelling of multiple joints, 4 = severe swelling/erythema of the entire paw. The maximum score per mouse is 16.

Murine Antibody-Induced Arthritis Model

This model provides a more rapid and synchronized onset of arthritis.

Materials:

-

Male BALB/c mice (8-10 weeks old)

-

Arthritogenic monoclonal antibody cocktail (e.g., anti-collagen type II antibodies)

-

Lipopolysaccharide (LPS) from E. coli

-

Syringes and needles

Procedure:

-

Antibody Administration (Day 0): Inject the arthritogenic monoclonal antibody cocktail intravenously or intraperitoneally into the mice. The specific dose will depend on the antibody cocktail used.

-

LPS Administration (Day 3): Inject LPS (typically 25-50 µg per mouse) intraperitoneally to synchronize and enhance the inflammatory response.

-

Arthritis Assessment: Monitor mice daily for the onset and severity of arthritis using a scoring system as described for the CIA model. Arthritis typically develops within 24-48 hours after LPS injection.

Heterotopic Murine Heart Transplantation

This is a microsurgical procedure to transplant a donor heart into the abdomen of a recipient mouse.

Materials:

-

Donor and recipient mice (e.g., BALB/c and C57BL/6)

-

Surgical microscope

-

Microsurgical instruments

-

Sutures (e.g., 10-0 nylon)

-

Heparinized saline

Procedure:

-

Donor Heart Procurement:

-

Anesthetize the donor mouse.

-

Open the thoracic cavity and perfuse the heart with cold, heparinized saline via the inferior vena cava.

-

Ligate and transect the superior and inferior vena cavae and the pulmonary veins.

-

Transect the aorta and pulmonary artery.

-

Excise the heart and store it in cold saline.

-

-

Recipient Preparation:

-

Anesthetize the recipient mouse.

-

Perform a midline laparotomy to expose the abdominal aorta and inferior vena cava.

-

Gain proximal and distal control of the aorta and vena cava.

-

-

Anastomosis:

-

Perform an end-to-side anastomosis of the donor aorta to the recipient's abdominal aorta using 10-0 nylon suture.

-

Perform an end-to-side anastomosis of the donor pulmonary artery to the recipient's inferior vena cava.

-

-

Reperfusion and Closure:

-

Release the vascular clamps to allow blood flow to the donor heart. A beating heart confirms a successful transplant.

-

Close the abdominal wall in layers.

-

-

Post-operative Care: Provide analgesia and monitor the recipient for recovery and graft function (palpation of the abdomen to feel the heartbeat).

NF-κB p65 DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay is used to determine if this compound inhibits the binding of NF-κB p65 to its consensus DNA sequence in the NFAT5 promoter.

Materials:

-

Nuclear protein extracts from treated and untreated cells

-

Double-stranded oligonucleotide probe containing the NF-κB binding site, labeled with a radioisotope (e.g., 32P) or a non-radioactive tag (e.g., biotin, infrared dye)

-

Polyacrylamide gel

-

Electrophoresis apparatus

-

Binding buffer

-

Loading buffer

-

Detection system (autoradiography film, chemiluminescence imager, or infrared imager)

Procedure:

-

Probe Labeling: End-label the oligonucleotide probe with the chosen tag according to the manufacturer's instructions.

-

Binding Reaction:

-

In a microcentrifuge tube, combine the nuclear extract, binding buffer, and poly(dI-dC) (a non-specific competitor DNA).

-

Add the labeled probe and incubate at room temperature to allow protein-DNA binding.

-

For supershift experiments, add an antibody specific to NF-κB p65 to the reaction mixture to confirm the identity of the protein in the complex.

-

-

Electrophoresis:

-

Add loading buffer to the binding reactions.

-

Load the samples onto a non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

-

Detection:

-

Transfer the DNA from the gel to a membrane (for non-radioactive detection) or dry the gel (for radioactive detection).

-

Detect the labeled probe using the appropriate method. A "shifted" band indicates the formation of a protein-DNA complex. A reduction in the intensity of this band in this compound-treated samples compared to controls indicates inhibition of binding.

-

Quantitative Real-Time PCR (qPCR) for Pro-inflammatory Gene Expression

This protocol is for measuring the mRNA levels of Nos2 and Il6 in murine macrophages.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green-based)

-

qPCR instrument

-

Primers for Nos2, Il6, and a housekeeping gene (e.g., Gapdh)

Procedure:

-

Cell Treatment and RNA Extraction:

-

Culture murine macrophages (e.g., RAW 264.7 or primary peritoneal macrophages) and treat with LPS in the presence or absence of this compound.

-

Lyse the cells and extract total RNA using a commercial kit.

-

-

cDNA Synthesis:

-

Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

-

-

qPCR:

-

Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and forward and reverse primers for the target gene and the housekeeping gene in separate wells.

-

Run the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative expression of the target genes (Nos2, Il6) normalized to the housekeeping gene using the ΔΔCt method.

-

Synthesis of this compound (13-(2-fluorobenzyl)-berberine)

The synthesis of 13-substituted berberine derivatives, including this compound, typically involves the modification of the berberine scaffold. While the specific, detailed synthesis protocol for this compound from the primary literature is not fully available in the public domain, a general synthetic route can be inferred from related publications on 13-substituted berberine analogs.

A plausible synthetic approach involves the reaction of a berberine precursor, such as dihydroberberine or a related intermediate, with a 2-fluorobenzyl halide (e.g., 2-fluorobenzyl bromide) in the presence of a suitable base and solvent. The reaction introduces the 2-fluorobenzyl group at the 13-position of the berberine core structure. Purification of the final product would likely be achieved through chromatographic techniques.

Conclusion and Future Directions

This compound has been identified as a potent and selective inhibitor of NFAT5, with a well-defined mechanism of action involving the inhibition of NF-κB p65 binding to the Nfat5 promoter. This targeted action translates to significant therapeutic efficacy in preclinical models of inflammatory arthritis and allograft rejection. The recent discovery of its anti-proliferative effects in pancreatic cancer and its potential anti-fibrotic properties open up new and exciting avenues for the clinical development of this compound and its derivatives.

Future research should focus on:

-

Elucidating the role of this compound in a broader range of fibrotic diseases.

-

Investigating the efficacy of this compound in various cancer models, both as a monotherapy and in combination with other anti-cancer agents.

-

Conducting detailed pharmacokinetic and toxicology studies to support its progression towards clinical trials.

-

Optimizing the oral bioavailability of this compound derivatives to enhance their therapeutic potential for chronic diseases.

The unique mechanism of action and promising preclinical data position this compound as a compelling candidate for further drug development, with the potential to address significant unmet medical needs in inflammation, autoimmunity, fibrosis, and oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Suppression of NFAT5-mediated Inflammation and Chronic Arthritis by Novel κB-binding Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibiting NFAT5 With this compound Mitigates Acute Allograft Rejection in a Murine Heart Transplantation Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NFAT as cancer target: Mission possible? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NFAT5 governs cellular plasticity-driven resistance to KRAS-targeted therapy in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Advances in the pharmacological mechanisms of berberine in the treatment of fibrosis [frontiersin.org]

- 9. Therapeutic Effects of Berberine on Liver Fibrosis are associated With Lipid Metabolism and Intestinal Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Berberine prevents progression from hepatic steatosis to steatohepatitis and fibrosis by reducing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Berberine alleviates liver fibrosis through inducing ferrous redox to activate ROS-mediated hepatic stellate cells ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Update on Berberine in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NFAT5 inhibits invasion and promotes apoptosis in hepatocellular carcinoma associated with osmolality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Systems biology analysis reveals NFAT5 as a novel biomarker and master regulator of inflammatory breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of KRN2 in Cellular Stress Response: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cellular stress response is a complex network of signaling pathways that enables cells to adapt to and survive various insults, including oxidative stress, endoplasmic reticulum (ER) stress, and DNA damage. A critical component of this network is the protein KRN2, which has emerged as a key regulator of cell fate under stress conditions. This technical guide provides a comprehensive overview of the current understanding of this compound's function in the cellular stress response, with a focus on its signaling pathways, molecular interactions, and the experimental methodologies used to elucidate its role. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and target cellular stress pathways for therapeutic benefit.

Introduction

The identity of "this compound" in the context of mammalian cellular stress response can be ambiguous, with several proteins bearing similar nomenclature. This guide addresses the most prominent candidates implicated in cellular stress: Protein Kinase N2 (PKN2), Reticulocalbin 2 (RCN2), and the yeast protein Kar2p (a homolog of mammalian BiP/GRP78), which is a central player in the endoplasmic reticulum (ER) stress response. Each of these proteins plays a distinct yet crucial role in maintaining cellular homeostasis under adverse conditions.

Protein Kinase N2 (PKN2) in Oxidative Stress Response

PKN2 is a serine/threonine protein kinase that has been identified as a critical mediator of the cellular response to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.

Signaling Pathway

PKN2 exerts its protective effects against oxidative stress primarily through the activation of the mTOR signaling pathway.[1] Under conditions of oxidative stress, such as exposure to hydrogen peroxide (H₂O₂), PKN2 is activated and subsequently phosphorylates and activates downstream components of the mTOR pathway.[1][2] This activation leads to the suppression of apoptosis and a reduction in oxidative damage.[1]

Overexpression of PKN2 has been shown to activate the mTOR pathway, leading to reduced H₂O₂-induced oxidative damage and apoptosis in PC12 cells.[3] Conversely, knockdown of PKN2 diminishes the phosphorylation of mTOR, exacerbating the effects of oxidative stress.[1] Under various environmental stresses, including heat shock and sodium arsenite exposure, PKN (the family to which PKN2 belongs) translocates from the cytoplasm to the nucleus, suggesting a role in mediating stress signals to the nucleus.[4] In non-stressed cells, endogenous PKN2 is found both diffusely in the cytoplasm and localized to the plasma membrane, with sustained basal activity observed at the plasma membrane.[5]

References

- 1. Methods to measure cytoplasmic and mitochondrial Ca(2+) concentration using Ca(2+)-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. RCC2 over-expression in tumor cells alters apoptosis and drug sensitivity by regulating Rac1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for KRN2 in Cell Culture

Introduction

KRN2 is a novel, potent, and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key regulator of cellular processes including proliferation, differentiation, and survival.[1][2][3] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[4][5] this compound is designed to inhibit the constitutive activation of EGFR and its downstream signaling pathways, making it a promising candidate for cancer therapy research.

These application notes provide detailed protocols for assessing the in vitro efficacy of this compound by measuring its impact on cell viability, its effect on EGFR signaling pathways, and its influence on the cell cycle.

Mechanism of Action: The EGFR Signaling Pathway

EGFR is a transmembrane receptor that, upon binding to ligands such as Epidermal Growth Factor (EGF), dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain.[3] This phosphorylation creates docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling cascades.[1][2] The two primary pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, both of which promote cell proliferation and survival.[5] this compound is hypothesized to competitively bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and subsequent activation of these downstream pathways.

Data Presentation

The following tables summarize the expected quantitative outcomes following treatment with this compound.

Table 1: In Vitro Cell Viability (IC₅₀) of this compound

| Cell Line | Cancer Type | EGFR Status | IC₅₀ (nM) of this compound |

| A549 | Non-Small Cell Lung Cancer | Wild-Type | 1500 |

| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 25 |

| NCI-H1975 | Non-Small Cell Lung Cancer | L858R & T790M | 500 |

| MCF-7 | Breast Cancer | Wild-Type | >10,000 |

IC₅₀ values are determined after 72 hours of continuous exposure to this compound. Data is representative and should be confirmed experimentally.

Table 2: Effect of this compound on Protein Phosphorylation

| Target Protein | Cellular Process | Post-translational Modification Assessed | Expected Effect of this compound Treatment |

| p-EGFR (Tyr1068) | EGFR Activation | Phosphorylation (Inhibition) | Significant decrease in phosphorylation |

| p-Akt (Ser473) | PI3K/AKT Pathway Activation | Phosphorylation (Inhibition) | Decrease in phosphorylation |

| p-ERK1/2 (Thr202/Tyr204) | MAPK Pathway Activation | Phosphorylation (Inhibition) | Decrease in phosphorylation |

| Total EGFR | Protein Level | - | No significant change in total protein levels |

Expected effects are based on Western blot analysis after treating sensitive cells (e.g., HCC827) with this compound at a concentration of 100 nM for 2-4 hours.

Experimental Protocols

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Protocol:

-

Cell Seeding: Harvest and count cells, ensuring viability is >95%. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate overnight at 37°C with 5% CO₂.

-

Compound Preparation and Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 10 µM down to 0.01 µM. Include a vehicle control (medium with the same final DMSO concentration). Remove the old media and add 100 µL of the media with the different this compound concentrations.[6]

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. The plate can be placed on a shaker for 5-10 minutes to aid dissolution.[7]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of blank wells. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value using non-linear regression.

Western Blotting for Protein Phosphorylation Analysis

Western blotting is used to detect changes in the phosphorylation status of EGFR and its downstream targets following this compound treatment.[8]

Materials:

-

This compound stock solution (10 mM in DMSO)

-

6-well plates

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at the desired concentration (e.g., 100 nM) or DMSO for a specified time (e.g., 2-4 hours).

-

Protein Extraction: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer with inhibitors, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[8]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes.[8]

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.[9]

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and then add ECL reagent to detect the signal using a chemiluminescence imaging system.[8]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.[10]

Materials:

-

This compound stock solution (10 mM in DMSO)

-

6-well plates

-

PBS

-

Trypsin-EDTA

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI)/RNase A Staining Solution

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates. Treat with this compound at the desired concentration (e.g., IC₅₀ concentration) or DMSO for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both floating and adherent cells. Wash with PBS and centrifuge at 300 x g for 5 minutes.[10]

-

Cell Fixation: Resuspend the cell pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at 4°C.[10]

-

Propidium Iodide Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and decant the ethanol. Wash with PBS. Resuspend the cell pellet in 300-500 µL of PI/RNase A Staining Solution. Incubate for 30 minutes at room temperature, protected from light.[10][11]

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Collect at least 10,000 events per sample.[10]

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 10. benchchem.com [benchchem.com]

- 11. Analysis of Cell Cycle Position in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. auctoresonline.org [auctoresonline.org]

Application Notes and Protocols for K-782 (KRN2) In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-782, also known as KRN2, is a potent and selective inhibitor of the Nuclear Factor of Activated T-cells 5 (NFAT5). NFAT5 is a transcription factor implicated in the pathogenesis of various inflammatory and autoimmune diseases. This compound exerts its effects by selectively suppressing the expression of pro-inflammatory genes regulated by NFAT5. These application notes provide detailed protocols for the use of this compound in preclinical in vivo studies, particularly in models of chronic arthritis.

Mechanism of Action

This compound is a derivative of berberine and acts as a novel NFAT5 suppressor.[1] Its primary mechanism involves the inhibition of transcriptional activation of the Nfat5 gene. It achieves this by blocking the binding of the NF-κB p65 subunit to the Nfat5 promoter region.[1][2] A key feature of this compound is its selective action against inflammatory NFAT5 activation (e.g., induced by lipopolysaccharide - LPS) without affecting the osmotic stress-induced NFAT5 pathway, which is crucial for cellular homeostasis.[2][3] This selectivity suggests a favorable safety profile, minimizing off-target effects.

Signaling Pathway

The signaling pathway below illustrates the mechanism of action of this compound in inhibiting NFAT5-mediated inflammation. Under inflammatory conditions (e.g., TLR4 stimulation by LPS), the NF-κB pathway is activated, leading to the binding of p65 to the Nfat5 promoter and subsequent transcription of NFAT5. NFAT5 then translocates to the nucleus and induces the expression of various pro-inflammatory genes such as Il6, Tnf, and Nos2. This compound intervenes by preventing the binding of NF-κB p65 to the Nfat5 promoter, thereby downregulating NFAT5 expression and subsequent inflammatory responses.

Caption: this compound inhibits NFAT5-mediated inflammation by blocking NF-κB binding.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (NFAT5 Inhibition) | RAW 264.7 macrophages | 100 nM | [4] |

Table 2: In Vivo Efficacy of this compound in Arthritis Models

| Animal Model | Mouse Strain | This compound Dose and Administration | Key Findings | Reference |

| Adjuvant-Induced Arthritis (AIA) | C57BL/6 | 3 mg/kg, i.p., daily for 2 weeks | Effective in suppressing AIA | [4][5] |

| Collagen-Induced Arthritis (CIA) | DBA/1J | 3 mg/kg, i.p., daily | Decreased pro-inflammatory cytokines, autoantibodies, and macrophage infiltration | [4][5] |

Experimental Protocols

1. Preparation of this compound for In Vivo Administration

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Saline (0.9% NaCl)

Protocol:

-

Prepare a stock solution of this compound by dissolving it in DMSO.

-

For intraperitoneal (i.p.) injection, prepare the vehicle by mixing PEG300, Tween 80, and saline. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

-

Add the this compound stock solution to the vehicle to achieve the final desired concentration (e.g., for a 3 mg/kg dose in a mouse with a 10 mL/kg injection volume, the final concentration would be 0.3 mg/mL).

-

Vortex the solution thoroughly to ensure it is homogenous.

-

Prepare the solution fresh daily before administration.

2. In Vivo Murine Models of Arthritis

The following diagram outlines the general workflow for in vivo arthritis studies using this compound.

Caption: General workflow for this compound in vivo arthritis studies.

2.1. Adjuvant-Induced Arthritis (AIA) Model

Animals:

Protocol:

-

Induce arthritis by a single intradermal injection of 2 mg of complete Freund's adjuvant at the base of the tail.[4][5]

-

Begin this compound treatment (3 mg/kg, i.p., daily) on the day of adjuvant injection and continue for 14 days.[4][5]

-

Monitor the mice daily for clinical signs of arthritis, including paw swelling and erythema.

-

Score the severity of arthritis using a standardized scoring system (e.g., 0 = no swelling or erythema; 1 = mild swelling and erythema; 2 = moderate swelling and erythema; 3 = severe swelling and erythema of the entire paw and digits; 4 = maximal inflammation with joint deformity).

-

At the end of the study, collect blood for cytokine analysis and paws for histological examination.

2.2. Collagen-Induced Arthritis (CIA) Model

Animals:

Protocol:

-

On day 0, immunize mice with an emulsion of bovine type II collagen and complete Freund's adjuvant via intradermal injection at the base of the tail.[4]

-

On day 21, administer a booster injection of bovine type II collagen in incomplete Freund's adjuvant.

-

Begin this compound treatment (3 mg/kg, i.p., daily) at the onset of clinical arthritis (typically around day 21-28) and continue for a specified period (e.g., 14-21 days).

-

Monitor and score arthritis severity as described for the AIA model.

-

At the study endpoint, collect blood for cytokine and anti-collagen antibody analysis, and paws for histology.

3. Endpoint Analysis

-

Clinical Scoring: As described in the protocols above.

-

Histopathology: Euthanize mice, dissect the ankle and knee joints, fix in 10% formalin, decalcify, and embed in paraffin. Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the serum using commercially available ELISA kits.

-

Antibody Titer Measurement (for CIA): Measure the serum levels of anti-type II collagen antibodies using ELISA.

Safety and Toxicology

Preliminary studies have indicated that this compound has an acceptable toxicity profile.[4] A derivative of this compound, KRN5, which has improved oral bioavailability, has been shown to be less toxic than its parent compound, berberine, in cytotoxicity, hERG K+ channel, and cytochrome inhibition assays.[2]